molecular formula C12H10ClNO4 B15046080 Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate CAS No. 2006277-98-9

Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate

Cat. No.: B15046080
CAS No.: 2006277-98-9
M. Wt: 267.66 g/mol
InChI Key: KKRUTVNQRBYLBS-UHFFFAOYSA-N
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Description

Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate is a chemical compound with the molecular formula C12H10ClNO4. It is a member of the isoxazole family, which is known for its diverse biological activities and therapeutic potential. This compound is used as a building block in various chemical syntheses and has applications in scientific research.

Preparation Methods

The synthesis of Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . The reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:

    Methyl 5-phenylisoxazole-3-carboxylate: Another isoxazole derivative with different substituents and biological activities.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: An indole derivative with antiviral properties.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications.

Biological Activity

Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (CAS No. 2006277-98-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C12H10ClNO4
  • Molecular Weight : 267.67 g/mol
  • Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with appropriate chlorophenyl and hydroxy methyl groups. Various synthetic routes have been explored, focusing on optimizing yield and purity while minimizing toxic byproducts .

Immunosuppressive Properties

Research indicates that isoxazole derivatives, including this compound, exhibit significant immunosuppressive effects. In vitro studies have shown that these compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) stimulated by phytohemagglutinin (PHA) .

Key Findings :

  • Inhibition of PBMC Proliferation : The compound demonstrated dose-dependent inhibition of PHA-induced PBMC proliferation.
  • Cytokine Production : It significantly reduced lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures, indicating a potential anti-inflammatory mechanism .

The mechanisms underlying the biological activity of this compound appear to involve:

  • Apoptotic Pathways : The compound may induce apoptosis in immune cells through activation of caspases and modulation of NF-κB signaling pathways. Increased expression of pro-apoptotic markers such as Fas has been observed .
  • Modulation of Immune Responses : The compound may enhance certain aspects of the cellular immune response while suppressing others, suggesting a complex role in immune modulation .

Case Studies

  • In Vitro Studies with Human Cells :
    • A study evaluated the effects of several isoxazole derivatives on human PBMCs, highlighting this compound's ability to inhibit cell proliferation and cytokine production effectively .
  • Comparative Analysis with Other Isoxazoles :
    • In comparative studies, this compound was found to possess stronger immunosuppressive properties than other derivatives tested, making it a candidate for further therapeutic exploration .

Data Tables

PropertyValue
Chemical StructureStructure
Molecular FormulaC12H10ClNO4
Molecular Weight267.67 g/mol
Purity≥95%
Biological ActivityObservations
PBMC Proliferation InhibitionDose-dependent effect
TNF-α Production InhibitionSignificant reduction
Apoptosis InductionIncreased caspase activity

Properties

CAS No.

2006277-98-9

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

methyl 3-[(4-chlorophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H10ClNO4/c1-17-12(16)9-6-18-14-10(9)11(15)7-2-4-8(13)5-3-7/h2-6,11,15H,1H3

InChI Key

KKRUTVNQRBYLBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CON=C1C(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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